molecular formula C7H18Cl2N2O2 B1381094 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride CAS No. 1803592-46-2

2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride

Cat. No.: B1381094
CAS No.: 1803592-46-2
M. Wt: 233.13 g/mol
InChI Key: HLGSAKJNZPQBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride typically involves the reaction of morpholine with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-amino-3-morpholin-4-ylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c8-7(6-10)5-9-1-3-11-4-2-9;;/h7,10H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGSAKJNZPQBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 3
2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 4
2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 5
2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride
Reactant of Route 6
2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.